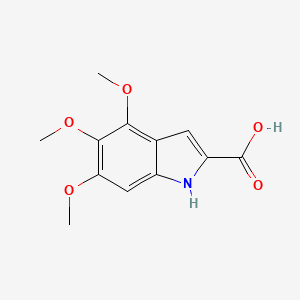![molecular formula C16H20F3N3O3 B2485019 N-[2-(4-hidroxipiperidin-1-il)etil]-N'-[4-(trifluorometil)fenil]etanediamida CAS No. 1797578-30-3](/img/structure/B2485019.png)
N-[2-(4-hidroxipiperidin-1-il)etil]-N'-[4-(trifluorometil)fenil]etanediamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves complex chemical reactions and methodologies. While specific synthesis pathways for this exact compound were not identified, related research shows the development of similar compounds through detailed synthetic strategies, providing a basis for understanding potential synthesis methods for the compound . For example, studies on the synthesis of analogues like N-(1-benzylpiperidin-4-yl)phenylacetamides indicate complex synthesis routes involving multiple steps and reagents (Huang et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their conformation and geometry, which can be inferred for N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide. For instance, X-ray diffraction (XRD) analysis and 1H NMR spectra provide insights into the chair conformation, equatorial orientation, and geometry of the N1 atom in the heterocycle of similar compounds (Sen' et al., 2014).
Chemical Reactions and Properties
Research on compounds with similar frameworks to N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide highlights their chemical reactivity and potential interactions. These compounds participate in a variety of chemical reactions, showcasing their versatility and potential for further functionalization (Nutting et al., 2018).
Physical Properties Analysis
The physical properties of compounds structurally related to N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on these properties often employ techniques like solid-state nuclear magnetic resonance (SSNMR) and diffractometric analysis to characterize and understand the compound's behavior under different conditions (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties of similar compounds, including reactivity, stability, and interaction with other molecules, provide insight into the functional capabilities of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide. Research in this area focuses on understanding these properties through experimental and theoretical methods, such as density functional theory (DFT) calculations and molecular docking studies (Wu et al., 2022).
Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
Los derivados de piperidina, incluido el compuesto en cuestión, sirven como bloques de construcción esenciales para el desarrollo de fármacos. Los investigadores exploran su síntesis y funcionalización para crear nuevos agentes farmacéuticos. El anillo de piperidina es un motivo estructural común en muchos fármacos debido a sus propiedades farmacocinéticas favorables y diversas actividades biológicas .
Actividad Antitumoral
Se ha evaluado el potencial antitumoral del compuesto. Los investigadores han diseñado y sintetizado derivados de pirimidina que contienen grupos 4-hidroxipiperidina, evaluando sus efectos antiproliferativos contra varias líneas celulares cancerosas in vitro .
Propiedades
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c17-16(18,19)11-1-3-12(4-2-11)21-15(25)14(24)20-7-10-22-8-5-13(23)6-9-22/h1-4,13,23H,5-10H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJUDWACSBRPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2484936.png)
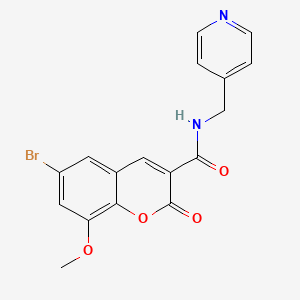
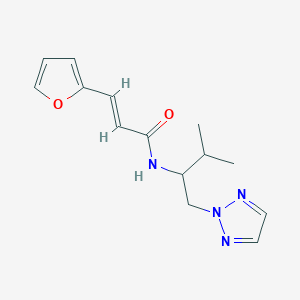

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2484942.png)

![N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2484947.png)
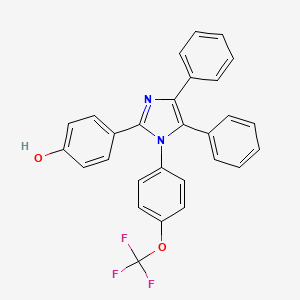
![2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B2484951.png)
![N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2484952.png)

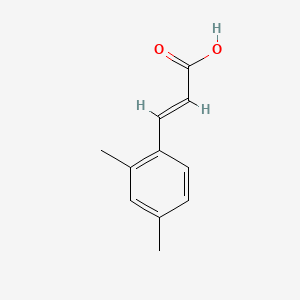
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2484956.png)
